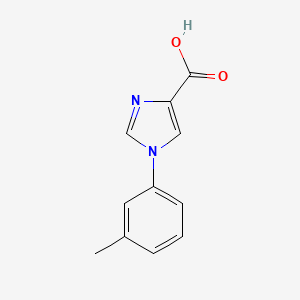

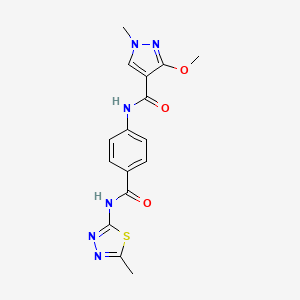

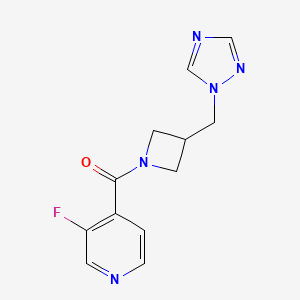

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that includes two nitrogen atoms . Imidazoles are commonly found in biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazole derivatives often involves multistep processes and one-pot procedures, using green chemistry principles and simple reagents . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectral techniques, including Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, transaminases have been used for the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be analyzed using techniques such as scanning electron microscopy (SEM), X-ray diffraction, and energy-dispersive X-ray spectroscopy (EDXS) . The thermal behavior can also be studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, are essential for understanding the chemical and biological properties of compounds like 1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid. The synthesis typically involves metallic derivatives of imidazole and phosphorus halides, with the aim of producing derivatives characterized by various types of biological activities, such as insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This systematic study highlights the importance of 1,3-azole derivatives in synthesizing complex natural molecules and synthetic drugs, demonstrating the compound's role in developing potential therapeutic agents with diverse biological activities (Abdurakhmanova et al., 2018).

Anticancer Potential

The Knoevenagel condensation, a chemical reaction involved in generating α, β-unsaturated ketones/carboxylic acids, has been instrumental in developing biologically active molecules, including those with anticancer activity. Compounds synthesized through this method have shown remarkable anticancer activity by targeting various cancer-related mechanisms, underscoring the significance of functional groups and their derivatives in drug discovery and development for cancer treatment (Tokala et al., 2022).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives synthesized through reactions involving carboxylic acids have been evaluated for their antioxidant and anti-inflammatory activities. This research aims to develop alternative therapeutic agents by exploring the antioxidant and anti-inflammatory properties of these derivatives, which are crucial for addressing various inflammatory and oxidative stress-related conditions (Raut et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-methylphenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYLYCUSXCALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)

![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)

![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)